

Application Note: Synthesis of 1,1,3-Tribromoacetone via Bromination of Acetone Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

Cat. No.: B1347163

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,3-Tribromoacetone is a highly brominated ketone that serves as a chemical intermediate in various organic syntheses.^[1] It is notably recognized as an impurity in the manufacturing process of Methotrexate, an important antifolate agent used in cancer and autoimmune disease therapies.^{[1][2][3][4]} The synthesis of **1,1,3-tribromoacetone** is typically achieved through the bromination of acetone. This process, however, can yield a mixture of brominated derivatives, including bromoacetone, 1,1-dibromoacetone, 1,3-dibromoacetone, and tetrabromoacetone.^{[1][5][6]} Therefore, controlling the reaction conditions is critical to selectively synthesize the desired tribrominated product.

The acid-catalyzed bromination of ketones proceeds through an enol intermediate.^{[7][8]} The presence of electron-withdrawing bromine atoms on an alpha-carbon hinders the rate of enolization, which can favor the formation of monohalogenated products under certain conditions.^[9] However, to achieve higher degrees of bromination, more forcing conditions or a stepwise approach may be necessary. The following protocol details a method for the preparation of **1,1,3-tribromoacetone** starting from 1,3-dibromoacetone, which allows for a more controlled synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of **1,1,3-tribromoacetone**.

Safety Precautions:

- This reaction must be performed in a well-ventilated chemical fume hood.
- Bromine is highly corrosive, toxic, and a strong oxidant. Avoid inhalation of fumes and contact with skin.^[8]
- Brominated acetone derivatives are potent lachrymators (tear-inducing agents) and skin irritants.^{[8][10]}
- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents:

Reagent/Material	Molar Mass (g/mol)	Quantity	Notes
1,3-Dibromoacetone	215.87	210 g	Starting material
Bromine (Br ₂)	159.81	150 g (approx. 48 mL)	Brominating agent
Glacial Acetic Acid	60.05	1000 mL	Solvent
Anhydrous Calcium Chloride	110.98	As needed	Drying agent

Equipment:

- 1 L or 2 L Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel (500 mL)
- Reflux condenser

- Heating mantle or water bath
- Distillation apparatus for vacuum distillation
- Separatory funnel

Procedure:

- Reaction Setup:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 210 g of 1,3-dibromoacetone in 500 mL of glacial acetic acid.
 - Begin stirring the solution and heat the mixture to 80-90°C using a heating mantle or water bath.
- Addition of Bromine:
 - Dissolve 150 g of bromine in 500 mL of glacial acetic acid.
 - Carefully add this bromine solution dropwise to the heated 1,3-dibromoacetone solution via the dropping funnel over a period of approximately one hour. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature within the specified range without requiring additional heating.
- Reaction Completion and Workup:
 - After the addition is complete, continue stirring the mixture until the reaction is complete, which can be monitored by the disappearance of the bromine color.
 - Once the reaction is finished, allow the mixture to cool to room temperature.
 - Remove the glacial acetic acid using a rotary evaporator under reduced pressure.
- Purification:
 - The crude product is purified by vacuum distillation.

- Collect the fraction boiling at 114-116°C at a pressure of 14 mmHg (14 Torr). This fraction contains the desired **1,1,3-tribromoacetone**.[\[2\]](#)
- A forerun may be collected first, and a higher boiling fraction may contain 1,1,1,3-tetrabromoacetone (b.p. 132-133°C / 13 mmHg).
- The expected yield of **1,1,3-tribromoacetone** is approximately 180 g.
- Storage:
 - **1,1,3-Tribromoacetone** is a white or light yellow solid with a melting point of 28-29°C.[\[2\]](#)
[\[11\]](#) It should be stored at -20°C for long-term stability.[\[2\]](#)[\[11\]](#)

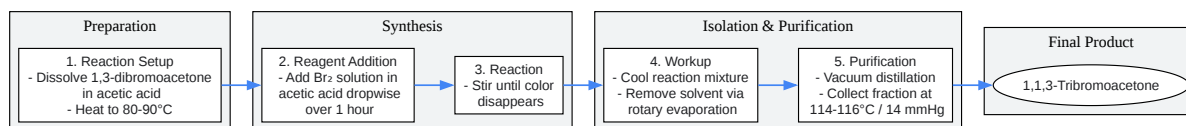
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

Parameter	Value	Reference
Reactants		
1,3-Dibromoacetone	210 g (0.97 mol)	
Bromine	150 g (0.94 mol)	
Glacial Acetic Acid (Solvent)	1000 mL	
Reaction Conditions		
Temperature	80-90 °C	
Addition Time	~1 hour	
Product Information		
Product Name	1,1,3-Tribromoacetone	[2]
Molecular Formula	C ₃ H ₃ Br ₃ O	[2]
Molecular Weight	294.77 g/mol	[1]
Boiling Point	114-116 °C @ 14 mmHg	[2]
Melting Point	28-29 °C	[2][11]
Expected Yield	~180 g	

Experimental Workflow Diagram

The logical flow of the experimental protocol is visualized below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1,1,3-tribromoacetone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,3-Tribromoacetone | 3475-39-6 | Benchchem [benchchem.com]
- 2. 1,1,3-Tribromoacetone (3475-39-6) for sale [vulcanchem.com]
- 3. chembk.com [chembk.com]
- 4. 1,1,3-Tribromoacetone | 3475-39-6 [chemicalbook.com]
- 5. Bromoacetone - Wikipedia [en.wikipedia.org]
- 6. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. Bromination of Acetone | Chem Lab [chemlab.truman.edu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,1,3-Tribromoacetone CAS#: 3475-39-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [Application Note: Synthesis of 1,1,3-Tribromoacetone via Bromination of Acetone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347163#experimental-protocol-for-the-bromination-of-acetone-to-1-1-3-tribromoacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com